molecular formula C13H10N2O4 B2515187 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde CAS No. 303995-45-1

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde

Cat. No.: B2515187
CAS No.: 303995-45-1
M. Wt: 258.233
InChI Key: XTBHGNGABMUIIM-VOTSOKGWSA-N
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Description

4-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde (CAS 303995-45-1) is a conjugated nitro-substituted oxazole derivative featuring a benzaldehyde group. The (E)-configured ethenyl bridge ensures planarity, enabling electron conjugation between the electron-deficient 3-methyl-4-nitro-1,2-oxazole ring and the benzaldehyde moiety . This structure makes it a valuable intermediate in chemical synthesis, where the aldehyde group serves as an electrophilic site for condensation reactions, such as the formation of Schiff bases, or for further chain elongation via reactions like Knoevenagel condensation . In scientific research, this compound exhibits promising biological activity. Studies have shown it possesses a broad spectrum of antibacterial effects against various Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Staphylococcus aureus , as well as antifungal activity against pathogens like Candida albicans . The mechanism of action is hypothesized to involve the nitro group in the oxazole ring, which may disrupt microbial cellular functions through oxidative stress or interference with nucleic acid synthesis . Beyond pharmaceutical applications, its conjugated system suggests potential use in materials science, where it may contribute to the development of organic semiconductors and other optoelectronic materials . This product is strictly for research purposes and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-9-13(15(17)18)12(19-14-9)7-6-10-2-4-11(8-16)5-3-10/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBHGNGABMUIIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the nitro group is believed to enhance these activities by disrupting bacterial cell function .

Anticancer Potential

Studies have suggested that compounds related to 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde may exhibit anticancer properties. The presence of the oxazole moiety can influence cell signaling pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

Compounds with similar structures have also been explored for their anti-inflammatory effects. The nitro group may play a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel polymers or as a functional additive in coatings and composites. Research into its photophysical properties may also reveal applications in organic electronics or photonic devices .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 4-nitrooxazole exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The compound was tested against various pathogens, revealing a significant reduction in bacterial growth at specific concentrations .
  • Anticancer Research : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial function, leading to cell death .
  • Material Development : A recent investigation focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties. Results indicated improved performance metrics compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde, the following compounds are analyzed:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name & Reference Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Intermolecular Interactions
This compound (Target Compound) 258.23 Benzaldehyde, nitro, oxazole, ethenyl Electrophilic substitution, condensation reactions Moderate H-bonding (aldehyde, nitro)
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline 245.24 Aniline, nitro, oxazole, ethenyl Diazotization, coupling reactions Strong H-bonding (aniline NH)
5-(4-Ethoxyphenyl)-4-[(E)-hydrazinyl]triazole-3-thiol Not reported Triazole, thiol, ethoxyphenyl, hydrazine Metal chelation, hydrogen bonding Extensive H-bonding (thiol, triazole)
Oxyresveratrol 244.24 Benzenediol, ethenyl Antioxidant, anti-inflammatory Strong H-bonding (diol groups)

Key Comparisons:

Electronic Properties

  • The target compound ’s nitro group creates an electron-deficient oxazole ring, enhancing electrophilic reactivity at the aldehyde group. In contrast, the aniline analog has an electron-rich NH group, enabling participation in coupling reactions (e.g., diazotization).
  • Oxyresveratrol features electron-donating dihydroxyphenyl groups, facilitating antioxidant activity via radical scavenging.

Intermolecular Interactions

  • The target compound ’s aldehyde and nitro groups engage in moderate hydrogen bonding, as predicted by graph set analysis .
  • The triazole-thiol derivative exhibits stronger hydrogen-bonding networks due to its thiol and triazole groups, which may enhance crystal packing and stability.

Applications

  • Nitro-oxazole derivatives (target compound and aniline analog) are candidates for agrochemicals or pharmaceuticals due to nitro’s bioactivity.
  • Triazole-thiols are prioritized in metal-organic frameworks (MOFs) or anticancer research due to thiol’s chelation capacity.
  • Oxyresveratrol is utilized in food and cosmetic industries for its antioxidant properties.

Synthetic Flexibility

  • The target compound ’s aldehyde group allows facile derivatization (e.g., Schiff bases), whereas the aniline analog is more suited for azo dye synthesis.

Research Findings and Data Gaps

  • Crystallographic Analysis : Tools like SHELX and ORTEP could elucidate the target compound’s crystal structure, including hydrogen-bonding patterns and packing efficiency.
  • Stability : Nitro groups may confer thermal sensitivity, necessitating storage under inert conditions. The aldehyde’s susceptibility to oxidation contrasts with the aniline analog’s relative stability.
  • Biological Activity : While nitroheterocycles are often bioactive, specific data on the target compound’s pharmacological profile are lacking and warrant further study.

Biological Activity

4-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2O4C_{13}H_{10}N_{2}O_{4}. The compound features a benzaldehyde moiety linked to an ethenyl group substituted with a 3-methyl-4-nitro-1,2-oxazole ring. Its structure can be represented as follows:

Structure C13H10N2O4\text{Structure }\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{4}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi22.9

The compound demonstrated a broad spectrum of activity, particularly effective against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been tested against common fungal pathogens, yielding the following MIC results:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that the compound could be a candidate for developing new antifungal agents .

The precise mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the nitro group in the oxazole ring may play a crucial role in disrupting microbial cellular functions, possibly through oxidative stress mechanisms or interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Nitro Group : The presence of the nitro group enhances electron affinity, contributing to its reactivity towards microbial targets.
  • Oxazole Ring : The oxazole moiety is essential for maintaining the compound's overall biological activity, affecting both solubility and interaction with microbial enzymes.
  • Substituents on the Benzene Ring : Variations in substituents can modulate activity; for instance, introducing halogens or hydroxyl groups has been shown to improve potency against certain strains .

Case Studies

A notable study investigated the efficacy of this compound in combination with existing antibiotics against resistant bacterial strains. Results indicated that when used synergistically with amoxicillin, the antibacterial effect was significantly enhanced, reducing MIC values by up to 50% for certain strains . This suggests potential applications in overcoming antibiotic resistance.

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